2-methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-5-(2-methylphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-8-5-3-4-6-10(8)12-7-11(15(19)20)13-14(18-12)17-9(2)16-13/h3-7H,1-2H3,(H,19,20)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAUJOAHVUVJSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, starting from 2-methyl-5-nitroimidazo[4,5-b]pyridine, a reduction step followed by a coupling reaction with o-tolylboronic acid under Suzuki-Miyaura coupling conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts, solvents, and reaction conditions are tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that derivatives of imidazo[4,5-b]pyridine compounds exhibit promising anticancer properties. For instance, studies have shown that modifications at the C6 position of imidazo[1,2-a]pyridine can enhance their activity against Rab geranylgeranyl transferase, an enzyme implicated in cancer cell proliferation. Compounds with specific substituents in this position have been evaluated for their ability to inhibit cell viability in cervical carcinoma cell lines (HeLa) with varying degrees of effectiveness, indicating potential therapeutic applications in cancer treatment .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the disruption of protein prenylation processes essential for cancer cell survival. By inhibiting geranylgeranylation, these compounds can reduce the viability of cancer cells, making them suitable candidates for further development as anticancer agents .
Synthetic Methodologies
C–H Arylation Techniques
A notable application of 2-methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid lies in its use as a scaffold for the development of new synthetic methodologies. Recent advancements have focused on regioselective C–H arylation techniques that allow for the functionalization of imidazo[4,5-b]pyridine derivatives at the C2 position. This method facilitates the synthesis of diverse disubstituted derivatives with potential applications in drug discovery and development .
Iterative Synthesis
The ability to perform iterative and selective elaboration on the imidazo[4,5-b]pyridine scaffold enables rapid exploration of structural analogs. This is particularly advantageous in medicinal chemistry where diverse libraries of compounds are needed for screening against various biological targets .
Biological Studies
Cytotoxicity Assessments
The cytotoxic effects of this compound and its derivatives have been evaluated using various cell lines. The half-maximal inhibitory concentration (IC50) values obtained from these studies provide insights into the potency of different compounds against specific cancer types. For example, certain derivatives showed IC50 values below 150 μM, indicating high cytotoxicity .
Data Tables
| Compound | IC50 (μM) | Activity | Cell Line |
|---|---|---|---|
| Compound A | <150 | High Cytotoxicity | HeLa |
| Compound B | 386-735 | Moderate Cytotoxicity | HeLa |
| Compound C | >1000 | Low Cytotoxicity | HeLa |
Mechanism of Action
The mechanism of action of 2-methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or receptor antagonism.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Properties of Imidazo[4,5-b]Pyridine Derivatives
Toxicity Considerations
While the target compound lacks the amino group implicated in PhIP’s carcinogenicity, structural similarities to heterocyclic amines warrant caution. DNA adduct formation, even at low doses, has been linearly correlated with carcinogen exposure . Computational modeling (e.g., AM1) could predict reactivity and guide safety assessments .
Biological Activity
2-Methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step processes including C–H arylation and regioselective functionalization. The compound is derived from imidazo[4,5-b]pyridine scaffolds, which are known for their diverse biological activities. Recent studies have shown efficient methods for synthesizing various substituted derivatives through palladium-catalyzed reactions .
Anticancer Activity
The compound exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines, including HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia). The structure-activity relationship indicates that specific substituents on the imidazo[4,5-b]pyridine core significantly influence its potency.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| HeLa | 0.126 | Doxorubicin | 0.15 |
| SMMC-7721 | 0.071 | Doxorubicin | 0.10 |
| K562 | 0.164 | Doxorubicin | 0.13 |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased markers of cell death and disruption of mitochondrial membrane potential .
Antimicrobial Activity
In addition to anticancer effects, the compound has shown promising antimicrobial activity against various bacterial strains. It is particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Control Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 3.125 | Ciprofloxacin | 2 |
| Escherichia coli | 12.5 | Ciprofloxacin | 2 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that substituents at the C2 and C7 positions of the imidazo[4,5-b]pyridine ring significantly affect biological activity. Electron-donating groups enhance anticancer potency, while electron-withdrawing groups tend to decrease it. For instance, compounds with methoxy groups at strategic positions have shown increased activity .
Case Studies
A recent study explored the efficacy of various derivatives of imidazo[4,5-b]pyridine in treating resistant cancer cell lines. The study found that specific modifications led to enhanced activity against multidrug-resistant strains, highlighting the potential for developing new therapeutics based on this scaffold .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via phase-transfer catalysis (solid-liquid) using 5-bromopyridine-2,3-diamine and o-tolualdehyde in dimethylformamide (DMF) with p-toluenesulfonic acid as a catalyst . Alternatively, refluxing in acetic acid with sodium acetate under controlled pH (4–6) may enhance cyclization efficiency, as demonstrated in analogous imidazo[4,5-b]pyridine syntheses . Key factors include solvent polarity, temperature (80–120°C), and catalyst loading (5–10 mol%).
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
- FTIR to verify carboxylic acid (C=O stretch at 1680–1720 cm⁻¹) and imidazole ring (N-H stretch at 3200–3400 cm⁻¹) .
- 1H/13C NMR to resolve aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm) .
- High-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., [M+H]+ calculated for C₁₇H₁₄N₃O₂: 300.1002) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies on analogous imidazo[4,5-b]pyridines indicate:
- Short-term storage : Dissolve in DMSO (10 mM) at -20°C for ≤3 months with <5% degradation .
- Long-term storage : Lyophilize as a sodium salt (pH 7–8) and store under argon at -80°C to prevent hydrolysis of the carboxylic acid group . Monitor degradation via HPLC every 6 months .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and reactivity of this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways and transition states, prioritizing energy-minimized intermediates . ICReDD’s reaction path search methods can predict optimal solvent-catalyst combinations (e.g., DMF with p-TsOH) and reduce experimental iterations by 40–60% . Validate predictions with small-scale (10–50 mg) reactions .
Q. What strategies resolve contradictions in reported spectral data for imidazo[4,5-b]pyridine derivatives?
- Methodological Answer : Cross-validate using:
- 2D NMR (COSY, HSQC) to assign overlapping aromatic signals .
- Variable-temperature NMR to detect conformational changes in the imidazole ring .
- X-ray crystallography for unambiguous structural confirmation, as demonstrated for 7-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine .
Q. How can the compound’s potential bioactivity be systematically evaluated?
- Methodological Answer :
- In vitro assays : Screen against kinase targets (e.g., EGFR, VEGFR2) using fluorescence polarization (IC₅₀ determination) .
- ADMET profiling : Assess solubility (shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (human liver microsomes) .
- Structure-activity relationship (SAR) : Modify the o-tolyl group (e.g., halogenation) and compare with derivatives like 3-(2-chlorophenyl) analogs .
Q. What experimental controls are essential when studying the compound’s pH-dependent solubility?
- Methodological Answer :
- Buffer standardization : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers with ionic strength adjusted to 0.15 M .
- UV-Vis spectroscopy : Measure absorbance at λmax (270–290 nm) and calculate solubility via Beer-Lambert law .
- Control for degradation : Include stability-indicating HPLC assays to distinguish solubility from hydrolysis .
Q. How can regioselectivity challenges in imidazo[4,5-b]pyridine functionalization be addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
